![molecular formula C11H20N2O2 B13074837 tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13074837.png)
tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate: is a spirocyclic compound that features a unique structural motif. This compound is part of a class of sterically constrained amino acids, which are of significant interest in the fields of chemistry, biochemistry, and drug design due to their rigid molecular frameworks .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate involves constructing the spirocyclic scaffold through ring closure reactions. One efficient method includes the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . Another approach involves the reduction of nitrile intermediates with lithium aluminum hydride, followed by spontaneous displacement reactions to form the azaspiro[3.3]heptane derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable synthetic routes have been developed, which involve the use of bifunctional intermediates for further selective derivation on the azetidine and cyclobutane rings .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield primary amines, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biochemistry: Investigated for its potential as a ligand for various biological targets due to its rigid structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The rigid structure of the compound allows for precise binding to biological targets, potentially leading to pronounced biological activity . The exact molecular pathways and targets are still under investigation, but the compound’s steric constraints are believed to play a crucial role in its activity .
Comparison with Similar Compounds
- 2-aminoisobutyric acid
- 2-azetidinecarboxylic acid
- 2,4-methanoproline
Comparison: tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its spirocyclic structure, which provides a rigid framework not commonly found in natural amino acids . This rigidity can lead to more efficient and selective interactions with biological targets, making it a valuable compound in drug design and other scientific research applications .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12/h8H,4-7,12H2,1-3H3/t8-/m1/s1 |
InChI Key |
UXISSJKZFYQLHL-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC[C@H]2N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


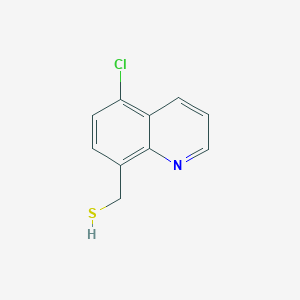
![2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide](/img/structure/B13074759.png)

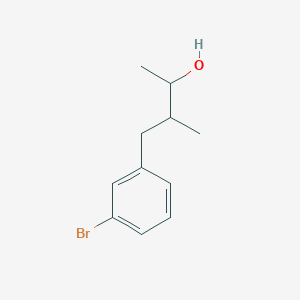
![5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B13074778.png)
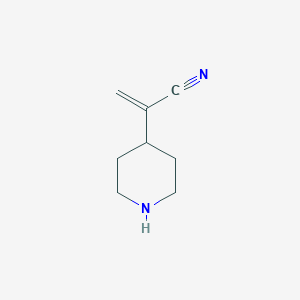

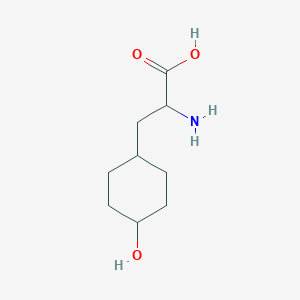
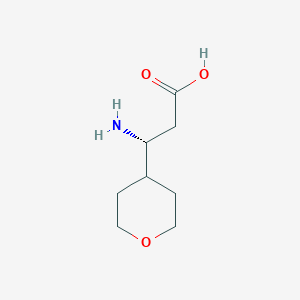

![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)



